molecular formula C14H15N3O3 B13115913 N-(2,4-Dimethoxybenzyl)-2-pyrazinecarboxamide

N-(2,4-Dimethoxybenzyl)-2-pyrazinecarboxamide

Cat. No.: B13115913
M. Wt: 273.29 g/mol
InChI Key: IDBCHBBCGJRHSR-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxybenzyl)-2-pyrazinecarboxamide is a chemical compound characterized by the presence of a pyrazine ring and a benzyl group substituted with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxybenzyl)-2-pyrazinecarboxamide typically involves the reaction of 2,4-dimethoxybenzylamine with 2-pyrazinecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxybenzyl)-2-pyrazinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2,4-Dimethoxybenzyl)-2-pyrazinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxybenzyl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-Dimethoxybenzyl)-2-pyrazinecarboxamide is unique due to the combination of the pyrazine ring and the 2,4-dimethoxybenzyl group. This structural arrangement imparts specific chemical and biological properties that are distinct from other similar compounds. The presence of the pyrazine ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]pyrazine-2-carboxamide

InChI

InChI=1S/C14H15N3O3/c1-19-11-4-3-10(13(7-11)20-2)8-17-14(18)12-9-15-5-6-16-12/h3-7,9H,8H2,1-2H3,(H,17,18)

InChI Key

IDBCHBBCGJRHSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)C2=NC=CN=C2)OC

Origin of Product

United States

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